![molecular formula C32H37N5O10 B13386351 {4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13386351.png)
{4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Val-Ala-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is designed to be stable in the bloodstream but cleavable within the target cells, allowing for the release of the cytotoxic drug . The compound has a molecular weight of 651.66 g/mol and a chemical formula of C₃₂H₃₇N₅O₁₀ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MC-Val-Ala-PAB-PNP involves multiple steps, including the formation of peptide bonds and the attachment of the p-aminobenzyl (PAB) group. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of bonds. Common reagents include coupling agents like HATU or EDC, and bases like DIPEA .
Industrial Production Methods: Industrial production of MC-Val-Ala-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The compound is usually produced in solid form and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions: MC-Val-Ala-PAB-PNP primarily undergoes cleavage reactions. It is designed to be cleaved by specific enzymes such as cathepsin B, which is found in lysosomes .
Common Reagents and Conditions: The cleavage of MC-Val-Ala-PAB-PNP is facilitated by the acidic environment within lysosomes and the presence of specific proteases. The major product formed from this reaction is the release of the cytotoxic drug attached to the antibody .
Scientific Research Applications
MC-Val-Ala-PAB-PNP is widely used in the development of ADCs, which are targeted cancer therapies. These conjugates consist of an antibody linked to a cytotoxic drug via a cleavable linker. The linker ensures that the drug is only released within the target cells, minimizing systemic toxicity . This compound is also used in research to study the stability and efficacy of different linker designs in ADCs .
Mechanism of Action
The mechanism of action of MC-Val-Ala-PAB-PNP involves its cleavage by lysosomal enzymes such as cathepsin B. Once the ADC is internalized by the target cell, the acidic environment and the presence of proteases facilitate the cleavage of the linker, releasing the cytotoxic drug. This drug then exerts its effect by targeting specific cellular pathways, leading to cell death .
Comparison with Similar Compounds
MC-Val-Ala-PAB-PNP is similar to other cleavable linkers used in ADCs, such as Val-Cit-PABC and Mc-Val-Cit-PABC . MC-Val-Ala-PAB-PNP is unique in its specific peptide sequence and its stability profile. It offers a balance between stability in the bloodstream and efficient cleavage within the target cells .
List of Similar Compounds:- Val-Cit-PABC
- Mc-Val-Cit-PABC
- Val-Ala-PABC
MC-Val-Ala-PAB-PNP stands out due to its specific design, which allows for precise targeting and minimal off-target effects .
Properties
Molecular Formula |
C32H37N5O10 |
|---|---|
Molecular Weight |
651.7 g/mol |
IUPAC Name |
[4-[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C32H37N5O10/c1-20(2)29(35-26(38)7-5-4-6-18-36-27(39)16-17-28(36)40)31(42)33-21(3)30(41)34-23-10-8-22(9-11-23)19-46-32(43)47-25-14-12-24(13-15-25)37(44)45/h8-17,20-21,29H,4-7,18-19H2,1-3H3,(H,33,42)(H,34,41)(H,35,38) |
InChI Key |
QXMLUPPUFBNKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


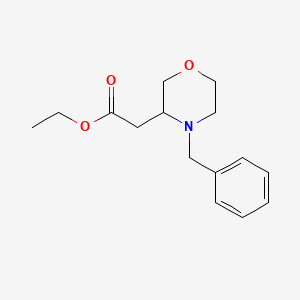
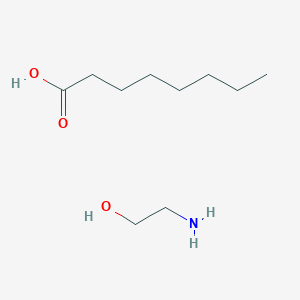
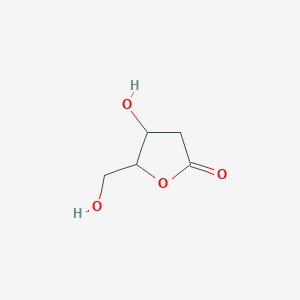
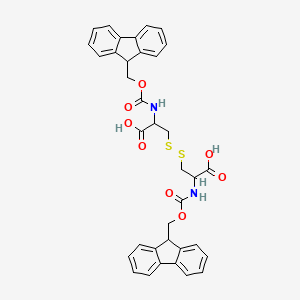

![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)
![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)
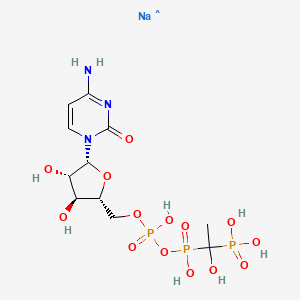
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B13386306.png)
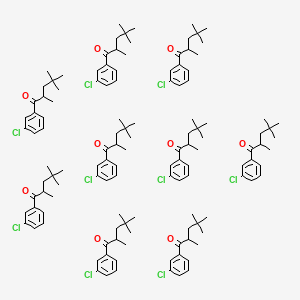
![1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea](/img/structure/B13386323.png)
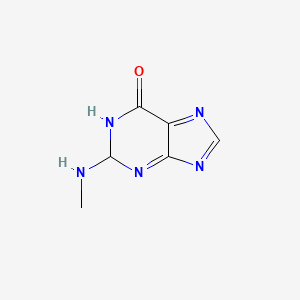
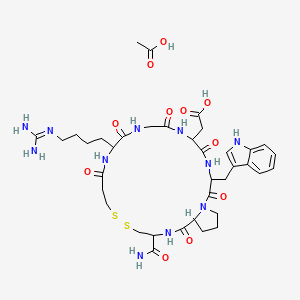
![3-(10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine](/img/structure/B13386345.png)
